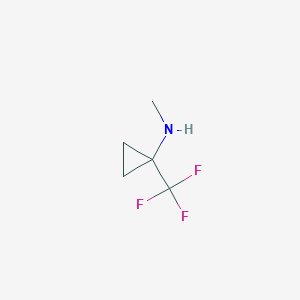

N-methyl-1-(trifluoromethyl)cyclopropan-1-amine

Description

Properties

IUPAC Name |

N-methyl-1-(trifluoromethyl)cyclopropan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8F3N/c1-9-4(2-3-4)5(6,7)8/h9H,2-3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZKBIVOYQZPRFT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1(CC1)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8F3N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30735252 | |

| Record name | N-Methyl-1-(trifluoromethyl)cyclopropan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30735252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1301818-80-3 | |

| Record name | N-Methyl-1-(trifluoromethyl)cyclopropan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30735252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-1-(trifluoromethyl)cyclopropan-1-amine typically involves the cyclopropanation of a suitable precursor followed by the introduction of the trifluoromethyl group and the amine group. One common method involves the reaction of a cyclopropane derivative with a trifluoromethylating agent under controlled conditions. The reaction conditions often include the use of a base and a solvent such as dichloromethane or tetrahydrofuran. The resulting intermediate is then subjected to methylation and amination steps to yield the final product .

Industrial Production Methods

Industrial production of N-methyl-1-(trifluoromethyl)cyclopropan-1-amine may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems may be employed to ensure consistent production and minimize the risk of side reactions .

Chemical Reactions Analysis

Types of Reactions

N-methyl-1-(trifluoromethyl)cyclopropan-1-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.

Reduction: Reduction reactions can lead to the formation of reduced amine derivatives.

Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-methyl-1-(trifluoromethyl)cyclopropanone, while reduction can produce N-methyl-1-(trifluoromethyl)cyclopropylamine .

Scientific Research Applications

Applications in Medicinal Chemistry

1. Antidepressant Development

N-methyl-1-(trifluoromethyl)cyclopropan-1-amine has been studied for its potential as an antidepressant. Research indicates that compounds with trifluoromethyl groups can enhance the pharmacological properties of amines by increasing lipophilicity and altering metabolic pathways. A study demonstrated that similar cyclopropane derivatives exhibited significant serotonin reuptake inhibition, suggesting potential efficacy in treating depression .

2. Neurological Disorders

The compound's unique structure allows it to interact with neurotransmitter systems, making it a candidate for treating neurological disorders such as anxiety and bipolar disorder. Its mechanism may involve modulation of glutamate receptors, which are crucial in the pathophysiology of these conditions .

Applications in Materials Science

1. Fluorinated Polymers

N-methyl-1-(trifluoromethyl)cyclopropan-1-amine is utilized in synthesizing fluorinated polymers, which exhibit properties such as high thermal stability and chemical resistance. These polymers are essential in applications ranging from aerospace to electronics. The trifluoromethyl group enhances the material's performance under extreme conditions, making it suitable for high-stress environments .

2. Agrochemical Formulations

In agrochemistry, this compound serves as a building block for developing herbicides and pesticides. The trifluoromethyl moiety contributes to the bioactivity of agrochemicals, increasing their efficacy against pests while reducing environmental impact through targeted action .

Data Table: Summary of Applications

| Application Area | Specific Use | Mechanism/Effect |

|---|---|---|

| Medicinal Chemistry | Antidepressant Development | Serotonin reuptake inhibition |

| Treatment for Neurological Disorders | Modulation of glutamate receptors | |

| Materials Science | Synthesis of Fluorinated Polymers | Enhanced thermal stability and chemical resistance |

| Agrochemicals | Development of Herbicides/Pesticides | Increased bioactivity and targeted action |

Case Studies

Case Study 1: Antidepressant Efficacy

A recent study published in a peer-reviewed journal examined the effects of N-methyl-1-(trifluoromethyl)cyclopropan-1-amine on serotonin levels in animal models. Results indicated a significant increase in serotonin availability, correlating with reduced depressive behaviors. This study supports the potential use of this compound in developing new antidepressants.

Case Study 2: Polymer Development

A research group focused on developing high-performance materials used N-methyl-1-(trifluoromethyl)cyclopropan-1-amine to create a new class of fluorinated polymers. The resulting materials demonstrated superior thermal stability compared to traditional polymers, making them ideal for aerospace applications.

Mechanism of Action

The mechanism of action of N-methyl-1-(trifluoromethyl)cyclopropan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity, leading to more potent biological effects. The cyclopropane ring provides structural rigidity, which can influence the compound’s overall activity and stability .

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogues and their properties:

Key Differences and Research Findings

N-Methyl Substitution vs. Non-Methylated Analogues

The presence of the N-methyl group in the target compound increases lipophilicity compared to 1-(trifluoromethyl)cyclopropan-1-amine (MW 137.10). This modification enhances membrane permeability in drug candidates but may introduce steric hindrance in reactions requiring nucleophilic amines. For example, in the synthesis of BACE1 inhibitors, the non-methylated analogue was directly coupled to aldehydes, while the methylated variant might require alternative strategies .

Stereochemical Variations

The (1R,2R)-stereoisomer (CAS 1287760-01-3) demonstrates the importance of chirality in drug-receptor interactions. Its rigid cyclopropane backbone and -CF₃ group enable precise spatial alignment in active sites, making it valuable for enantioselective synthesis .

Aromatic vs. Aliphatic Substituents

Compounds like 1-(3-chlorophenyl)-N-methylcyclopropan-1-amine (CAS 1314958-82-1) incorporate aromatic rings, which introduce π-π stacking capabilities. However, the trifluoromethyl group in the target compound offers stronger electron-withdrawing effects, favoring reactions like nucleophilic substitution or cross-coupling .

Bulkier Substitutions

The compound 1-{[3-Methoxy-4-(trifluoromethyl)phenyl]methyl}cyclopropan-1-amine (CAS 2228809-83-2) has a bulkier aryl group, which may improve target binding affinity but reduce synthetic accessibility. Its larger size limits use in constrained molecular architectures .

Biological Activity

N-Methyl-1-(trifluoromethyl)cyclopropan-1-amine is an organic compound that has garnered attention for its unique structural features and potential biological activities. This compound is characterized by a cyclopropane ring, a trifluoromethyl group, and an amine functional group. These attributes contribute to its reactivity and interaction with biological systems, making it a valuable subject of research in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The molecular formula of N-Methyl-1-(trifluoromethyl)cyclopropan-1-amine is , with a molecular weight of approximately 183.57 g/mol. The trifluoromethyl group enhances the lipophilicity of the compound, allowing for better membrane penetration and interaction with various biological targets.

The mechanism of action for N-Methyl-1-(trifluoromethyl)cyclopropan-1-amine involves its interaction with specific molecular targets, including enzymes and receptors. The trifluoromethyl group increases binding affinity and selectivity, while the cyclopropane structure provides rigidity that can influence biological activity and stability.

Key Mechanisms:

- Enhanced Lipophilicity: Facilitates penetration into biological membranes.

- Target Interaction: Engages with enzymes or receptors, potentially modulating their activity.

Biological Activity and Applications

Research indicates that N-Methyl-1-(trifluoromethyl)cyclopropan-1-amine has several potential applications in biological systems:

- Enzyme Inhibition: The compound has been explored as a β-secretase (BACE1) inhibitor, which is significant in Alzheimer's disease treatment. Its structural features allow it to engage effectively with the active site of BACE1, showing promising potency in reducing amyloid-beta levels in vivo .

- Pharmaceutical Development: As a building block in drug synthesis, it plays a crucial role in developing complex molecules aimed at treating various diseases.

- Agrochemical Applications: Its unique properties make it suitable for use in creating specialty chemicals that can enhance agricultural productivity.

Comparative Analysis with Similar Compounds

| Compound Name | CAS Number | Unique Features |

|---|---|---|

| N-Methyl-1-(trifluoromethyl)cyclopropan-1-amine | Not specified | Contains both trifluoromethyl and amine groups |

| N-Methylcyclopropanamine | 1301818-80-3 | Lacks trifluoromethyl group |

| Trifluoromethylcyclopropane | 112738-68-8 | Does not contain an amine group |

This table highlights the uniqueness of N-Methyl-1-(trifluoromethyl)cyclopropan-1-amine compared to other similar compounds, emphasizing its distinctive reactivity and potential biological applications.

Case Study 1: BACE1 Inhibition

In a study examining the efficacy of various cyclopropylamine analogues as BACE1 inhibitors, N-Methyl-1-(trifluoromethyl)cyclopropan-1-amine demonstrated significant potency. The presence of the trifluoromethyl group was correlated with enhanced binding affinity to the enzyme's active site, leading to effective modulation of amyloid-beta production in murine models .

Case Study 2: CNS Penetration

Research on the pharmacokinetics of N-Methyl-1-(trifluoromethyl)cyclopropan-1-amine revealed its ability to cross the blood-brain barrier effectively. This property is crucial for compounds targeting central nervous system disorders, as evidenced by its performance in mouse models where it showed significant reductions in brain amyloid levels post-administration .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-methyl-1-(trifluoromethyl)cyclopropan-1-amine, and how can reaction conditions be optimized to improve yield?

- Methodology : Synthesis typically involves cyclopropanation of trifluoromethyl-substituted precursors. For example, diazomethane or other cyclopropanating agents can be used to generate the strained cyclopropane ring, followed by amination and N-methylation steps. Palladium-catalyzed cross-coupling may facilitate C–N bond formation (e.g., Buchwald-Hartwig amination) .

- Optimization : Vary catalysts (e.g., Pd(OAc)₂ or Pd₂(dba)₃), ligands (XPhos), and reaction temperatures. Monitor intermediates via HPLC or GC-MS to minimize by-products like over-alkylated amines .

Q. How can the structural stability of N-methyl-1-(trifluoromethyl)cyclopropan-1-amine be assessed under varying pH and temperature conditions?

- Methodology : Conduct accelerated stability studies using buffers (pH 1–12) and thermal stress (40–80°C). Analyze degradation products via LC-MS and NMR. The trifluoromethyl group may confer hydrolytic stability, but the cyclopropane ring is prone to ring-opening under acidic conditions .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Key Techniques :

- ¹⁹F NMR : To confirm the presence and electronic environment of the trifluoromethyl group.

- ¹H/¹³C NMR : For cyclopropane ring protons (δ ~1.0–2.5 ppm) and N-methyl group (δ ~2.3 ppm).

- HRMS : To verify molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns .

Advanced Research Questions

Q. How does the stereoelectronic effect of the trifluoromethyl group influence the reactivity of the cyclopropane ring in nucleophilic or electrophilic reactions?

- Analysis : The electron-withdrawing trifluoromethyl group increases ring strain and polarizes adjacent bonds, making the cyclopropane susceptible to ring-opening via nucleophilic attack (e.g., by amines or thiols). Computational modeling (DFT) can map electrostatic potential surfaces to predict regioselectivity .

- Experimental Validation : Compare reaction rates with non-fluorinated analogs (e.g., methylcyclopropanamine) under identical conditions .

Q. What strategies enable enantioselective synthesis of chiral N-methyl-1-(trifluoromethyl)cyclopropan-1-amine for pharmacological studies?

- Approach : Use chiral auxiliaries (e.g., Evans’ oxazolidinones) or asymmetric catalysis (e.g., Rh₂(OAc)₄ with chiral ligands) during cyclopropanation. Resolution via chiral HPLC or enzymatic kinetic resolution may separate enantiomers .

Q. How can in vitro and in vivo metabolic pathways of this compound be elucidated to assess toxicity risks?

- Protocol :

- In vitro : Incubate with liver microsomes (human/rat) and identify metabolites via UPLC-QTOF-MS.

- In vivo : Administer radiolabeled compound (³H or ¹⁴C) to animal models; track excretion and tissue distribution .

Q. What computational tools are suitable for predicting binding affinities of this compound to neurotransmitter receptors (e.g., serotonin or dopamine receptors)?

- Methods :

- Molecular Docking (AutoDock Vina) : Screen against receptor crystal structures (PDB IDs: 5I6X for serotonin receptors).

- MD Simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100-ns trajectories .

Data Contradictions and Resolution

Q. Conflicting reports on cyclopropane ring stability in acidic media: How to reconcile discrepancies?

- Resolution : Contradictions may arise from substituent effects. The trifluoromethyl group’s electron-withdrawing nature stabilizes the ring against electrophilic attack but destabilizes it under strong acids due to inductive effects. Replicate studies with controlled humidity and purity levels (>98% by HPLC) to isolate variables .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.